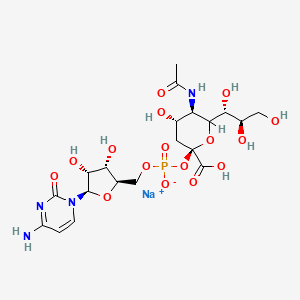
4-(4-bromobutoxy)-1,2-dimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-bromobutoxy)-1,2-dimethylbenzene is an organic compound characterized by the presence of a bromobutoxy group attached to a dimethylbenzene ring
Métodos De Preparación
The synthesis of 4-(4-bromobutoxy)-1,2-dimethylbenzene typically involves the reaction of 3,4-dimethylphenol with 1,4-dibromobutane in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
- Dissolve 3,4-dimethylphenol in DMF.
- Add potassium carbonate to the solution.
- Introduce 1,4-dibromobutane to the reaction mixture.
- Heat the mixture under reflux for several hours.
- Quench the reaction with water and extract the product using an organic solvent.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
4-(4-bromobutoxy)-1,2-dimethylbenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Oxidation: The compound can be oxidized to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions can be used to remove the bromine atom, yielding the corresponding hydrocarbon.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents and conditions for these reactions include bases like sodium hydroxide for nucleophilic substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction.
Aplicaciones Científicas De Investigación
4-(4-bromobutoxy)-1,2-dimethylbenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, often involves this compound.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 4-(4-bromobutoxy)-1,2-dimethylbenzene depends on its specific application
Enzyme Inhibition: It may inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways.
Receptor Binding: The compound can bind to receptors on cell surfaces, modulating cellular responses.
Chemical Reactivity: Its reactivity allows it to participate in chemical reactions within biological systems, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
4-(4-bromobutoxy)-1,2-dimethylbenzene can be compared with other similar compounds, such as:
1-[4-Bromobutoxy]-4-nitrobenzene: This compound has a nitro group instead of dimethyl groups, leading to different reactivity and applications.
1-[4-Bromobutoxy]-3,4-dihydroquinolin-2(1H)-one:
Brexpiprazole: An antipsychotic drug that shares structural similarities but has distinct pharmacological effects.
Propiedades
Fórmula molecular |
C12H17BrO |
|---|---|
Peso molecular |
257.17 g/mol |
Nombre IUPAC |
4-(4-bromobutoxy)-1,2-dimethylbenzene |
InChI |
InChI=1S/C12H17BrO/c1-10-5-6-12(9-11(10)2)14-8-4-3-7-13/h5-6,9H,3-4,7-8H2,1-2H3 |
Clave InChI |
VQRYYLCMXIQCQQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)OCCCCBr)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Methyl 2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B8659335.png)

![2-[3-(tetrazol-1-yl)phenyl]acetic acid](/img/structure/B8659352.png)
